Cas no 894061-04-2 (N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-ylsulfanyl}acetamide is a synthetic organic compound featuring a triazolopyridazine core linked to a phenylethylacetamide moiety via a thioether bridge. Its structure combines a pyridinyl-substituted triazolopyridazine scaffold, known for its potential in medicinal chemistry, with a flexible phenylethyl chain that may enhance binding affinity in biological systems. The compound's key advantages include its modular design, allowing for further derivatization, and the presence of multiple heterocyclic systems, which could contribute to diverse pharmacological interactions. The thioether linkage provides stability while maintaining reactivity for further functionalization. This compound is of interest in drug discovery for its potential as a kinase inhibitor or receptor modulator.
N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide structure
894061-04-2 structure
Product Name:N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
CAS No:894061-04-2
MF:C20H18N6OS
MW:390.461521625519
CID:6494730
Update Time:2025-06-08

N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide
    • Acetamide, N-(2-phenylethyl)-2-[[6-(4-pyridinyl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]-
    • Inchi: 1S/C20H18N6OS/c27-19(22-13-8-15-4-2-1-3-5-15)14-28-20-24-23-18-7-6-17(25-26(18)20)16-9-11-21-12-10-16/h1-7,9-12H,8,13-14H2,(H,22,27)
    • InChI Key: IJAIKJZUELDZSH-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)CSC1N2C(=NN=1)C=CC(C1C=CN=CC=1)=N2

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 13.85±0.46(Predicted)

N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide

Comprehensive Analysis of N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS 894061-04-2): Structure, Applications, and Research Insights

The compound N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide (CAS 894061-04-2) is a structurally intricate molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique triazolopyridazine core, coupled with a phenylethyl and pyridinyl substituent, positions it as a promising candidate for targeted therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, a class of compounds pivotal in modulating cellular signaling pathways implicated in various diseases.

In recent years, the scientific community has intensified efforts to explore small-molecule inhibitors like CAS 894061-04-2, driven by the growing demand for precision medicine. The compound’s sulfanylacetamide moiety enhances its binding affinity to specific protein targets, making it a subject of interest in cancer research and inflammatory disorders. Studies suggest its potential to interfere with aberrant signaling cascades, such as those involving JAK-STAT or MAPK pathways, which are frequently dysregulated in malignancies.

From a synthetic chemistry perspective, the preparation of N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide involves multi-step organic transformations, including heterocyclic condensation and thioetherification. Its CAS 894061-04-2 designation ensures precise identification in chemical databases, facilitating collaborative research across academia and industry. Analytical techniques like HPLC and NMR spectroscopy are critical for verifying its purity and structural integrity, ensuring reproducibility in experimental settings.

The compound’s relevance extends to drug discovery pipelines, where its bioisosteric properties (e.g., the triazolo[4,3-b]pyridazine scaffold replacing purine analogs) offer advantages in metabolic stability and selectivity. This aligns with current trends in fragment-based drug design, where researchers prioritize modular scaffolds to optimize pharmacokinetics. Notably, its logP and hydrogen-bonding capacity suggest favorable blood-brain barrier penetration, expanding its potential to neurological therapeutics.

Beyond oncology, CAS 894061-04-2 is being investigated for its role in autoimmune diseases, given the interplay between kinase signaling and immune dysregulation. Its pyridinyl group may engage in π-stacking interactions with aromatic residues in enzyme active sites, a feature leveraged in computational drug modeling. Such insights are frequently searched by professionals exploring structure-activity relationships (SAR) or molecular docking techniques.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of N-(2-phenylethyl)-2-{6-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide remains an active area of study. Preliminary data indicate moderate aqueous solubility, necessitating formulation strategies like nanoparticle encapsulation or prodrug derivatization to enhance bioavailability—a topic frequently queried in pharmacokinetics forums.

In summary, CAS 894061-04-2 exemplifies the convergence of medicinal chemistry and translational research. Its multifaceted applications—from targeted therapy to mechanistic studies—underscore its value in modern science. As interest grows in personalized medicine and high-throughput screening, this compound is poised to remain a focal point in innovative drug development.

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